molecular formula C14H21NS B12221613 2-[2-(Benzylsulfanyl)ethyl]piperidine

2-[2-(Benzylsulfanyl)ethyl]piperidine

Cat. No.: B12221613
M. Wt: 235.39 g/mol
InChI Key: SYTBIHICTFGLMI-UHFFFAOYSA-N
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Description

2-[2-(Benzylsulfanyl)ethyl]piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzylsulfanyl group attached to the ethyl chain, which is connected to the piperidine ring. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with benzylsulfanyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives without the sulfanyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[2-(Benzylsulfanyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)ethyl]piperidine
  • 2-[2-(Ethylsulfanyl)ethyl]piperidine
  • 2-[2-(Phenylsulfanyl)ethyl]piperidine

Uniqueness

2-[2-(Benzylsulfanyl)ethyl]piperidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-(2-benzylsulfanylethyl)piperidine

InChI

InChI=1S/C14H21NS/c1-2-6-13(7-3-1)12-16-11-9-14-8-4-5-10-15-14/h1-3,6-7,14-15H,4-5,8-12H2

InChI Key

SYTBIHICTFGLMI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCSCC2=CC=CC=C2

Origin of Product

United States

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